molecular formula C17H14BrFN2O2S B2436439 (Z)-2-bromo-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864976-36-3

(Z)-2-bromo-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2436439
CAS No.: 864976-36-3
M. Wt: 409.27
InChI Key: WGOMFLQVSGELRA-JZJYNLBNSA-N
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Description

(Z)-2-bromo-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C17H14BrFN2O2S and its molecular weight is 409.27. The purity is usually 95%.
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Properties

IUPAC Name

2-bromo-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrFN2O2S/c1-23-9-8-21-14-7-6-11(19)10-15(14)24-17(21)20-16(22)12-4-2-3-5-13(12)18/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOMFLQVSGELRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-bromo-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a novel compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, focusing on its antibacterial and anticancer properties.

Chemical Structure and Properties

The compound's molecular formula is C19H17FN2O4SC_{19}H_{17}FN_{2}O_{4}S, with a molecular weight of 388.41 g/mol. The structure features a bromine atom, a fluorine atom, and a methoxyethyl group attached to a benzothiazole core, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available benzothiazole derivatives. The synthetic route includes:

  • Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving appropriate thiourea derivatives.
  • Substitution Reactions : Introduction of the bromine and fluorine substituents at specific positions on the aromatic rings.
  • Final Coupling Reaction : The final step involves coupling with benzamide derivatives to yield the target compound.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various benzothiazole derivatives, including our compound of interest. The results indicate significant activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, revealing that this compound exhibits potent antibacterial effects, comparable to established antibiotics .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Activity

The anticancer potential of this compound has also been investigated in various cancer cell lines. Preliminary findings suggest that it inhibits cell proliferation and induces apoptosis in cancer cells:

  • Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer).
  • Mechanism of Action : The compound appears to inhibit key signaling pathways involved in cell growth and survival, including the downregulation of IL-6 and TNF-α levels, which are critical in tumor progression .
Cell LineIC50 (μM)Apoptosis Induction
A4314Yes
A5493Yes
H12995Yes

Case Studies

  • Study on Antitumor Activity : A study evaluated the effects of various benzothiazole derivatives on tumor cell lines, highlighting that modifications on the benzothiazole nucleus significantly enhance anticancer activity . The tested compound showed promising results similar to leading compounds in this class.
  • Antibacterial Screening : Another research effort focused on assessing the antibacterial efficacy of newly synthesized benzothiazole derivatives against multi-drug resistant strains. The results indicated that compounds with similar structural features to our target exhibited superior activity against resistant bacteria .

Q & A

Q. What are the common synthetic routes for preparing (Z)-2-bromo-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized benzo[d]thiazole precursors. Key steps include:
  • Bromination : Introducing bromine at position 2 using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., CHCl₃ solvent, 0–25°C) .
  • Methoxyethyl Substitution : Alkylation at position 3 using 2-methoxyethyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
  • Schiff Base Formation : Condensation of the benzamide moiety with the benzo[d]thiazol-2(3H)-ylidene group under acidic catalysis (e.g., acetic acid) .
  • Optimization : Reaction conditions (temperature, solvent, catalyst) must be tailored to maximize yield and stereoselectivity, confirmed via HPLC and NMR .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural elucidation relies on:
  • Spectroscopy : ¹H/¹³C NMR for functional group identification (e.g., methoxyethyl protons at δ 3.2–3.6 ppm; benzamide carbonyl at ~168 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ peak matching C₁₈H₁₅BrFN₂O₂S) .
  • X-ray Crystallography : For Z/E isomer confirmation and bond geometry analysis .

Q. What preliminary biological assays are used to evaluate its activity?

  • Methodological Answer : Initial screening includes:
  • Antiproliferative Assays : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations .
  • Antimicrobial Testing : Broth microdilution to determine MIC values against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., IC₅₀ determination using ATP-competitive probes) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer : SAR strategies involve:
  • Substituent Variation : Systematic replacement of bromine (e.g., Cl, I) or methoxyethyl (e.g., ethoxyethyl, allyl) groups to assess electronic/steric effects .
  • Bioisosteric Replacement : Exchanging the benzamide with thiophene-2-carboxamide to enhance solubility or target affinity .
  • In Silico Modeling : Molecular docking (AutoDock Vina) to predict binding modes with targets like EGFR or topoisomerase II, followed by MD simulations for stability analysis .

Q. How can contradictory data on bioactivity across studies be resolved?

  • Methodological Answer : Contradictions often arise from experimental variability. Resolution steps include:
  • Standardized Assays : Repeating assays under uniform conditions (e.g., 48-hr incubation, 5% CO₂) .
  • Purity Verification : HPLC (>95% purity) and elemental analysis to exclude batch-to-batch impurities .
  • Mechanistic Follow-Up : Transcriptomic profiling (RNA-seq) or proteomics to identify off-target effects masking primary activity .

Q. What advanced techniques are used to study its mechanism of action?

  • Methodological Answer : Mechanistic studies employ:
  • Cellular Thermal Shift Assay (CETSA) : To validate target engagement by monitoring protein thermal stability shifts .
  • Kinase Profiling : Pan-kinase screening (e.g., Eurofins KinaseProfiler) to identify inhibited enzymes .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify programmed cell death .

Q. How can stereochemical stability be ensured during synthesis and storage?

  • Methodological Answer :
  • Chiral Chromatography : Use of chiral columns (e.g., Chiralpak IA) to monitor Z/E isomer interconversion .
  • Temperature Control : Storage at –20°C in amber vials to prevent light-/heat-induced degradation .
  • Stability Studies : Accelerated degradation testing (40°C/75% RH for 4 weeks) with LC-MS tracking .

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